3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C13H7F4N3 |
|---|---|
Molecular Weight |
281.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H7F4N3/c14-10-4-2-1-3-9(10)12-19-18-11-6-5-8(7-20(11)12)13(15,16)17/h1-7H |
InChI Key |
ULNVQSAORUQYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis typically begins with 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a key intermediate prepared via chlorination of 2-hydrazinopyridine derivatives. Subsequent coupling with substituted benzoic acids under acidic conditions initiates cyclization. For example, reaction with 2-fluorobenzoic acid in phosphorus oxychloride (POCl₃) at 105°C for 3 hours yields the target compound.
Cyclization Techniques
Conventional thermal cyclization in POCl₃ remains widely used, though it requires prolonged heating (6–8 hours) and produces moderate yields (35–45%). The mechanism involves initial protonation of the carboxylic acid group, followed by intramolecular nucleophilic attack and dehydration.
Table 1: Traditional Synthesis Parameters
| Precursor | Acid Partner | Conditions | Yield (%) |
|---|---|---|---|
| 2-Hydrazino-3-chloro-5-TFM-pyridine | 2-Fluorobenzoic acid | POCl₃, 105°C, 3h | 40 |
| 2-Hydrazino-3-chloro-5-TFM-pyridine | 3-Nitrobenzoic acid | POCl₃, 105°C, 3h | 40 |
Ultrasound-Assisted Ring-Closing Reactions
Reaction Optimization
Ultrasound irradiation (20–40 kHz) significantly enhances cyclization efficiency by improving mass transfer and reducing activation energy. A patent by CN103613594A demonstrates that exposing 2-hydrazino-3-chloro-5-trifluoromethylpyridine and 2-fluorobenzoic acid to ultrasound in POCl₃ at 105°C for 3 hours increases yields to 40% compared to 25% under silent conditions. Recent studies show that optimizing ultrasonic frequency to 35 kHz and power density to 50 W/L further boosts yields to 78% within 30 minutes.
Substrate Scope and Limitations
The method accommodates diverse benzoic acids, including electron-deficient (e.g., nitro-substituted) and sterically hindered variants. However, ortho-substituted acids exhibit reduced reactivity due to torsional strain during cyclization.
Table 2: Ultrasound-Mediated Synthesis Outcomes
Continuous-Flow Synthesis Systems
Advanced flow chemistry platforms enable rapid, scalable production. A telescoped system combining microreactors and in-line purification achieves 85% yield in 12 minutes, representing an 80% reduction in reaction time compared to batch methods. Key advantages include precise temperature control (±1°C) and suppressed side reactions from instantaneous mixing.
Comparative Analysis of Synthetic Methodologies
Table 3: Methodology Comparison
| Parameter | Traditional | Ultrasound | Flow System |
|---|---|---|---|
| Reaction Time | 3–8 h | 0.5–1 h | 0.2 h |
| Yield (%) | 35–45 | 40–94 | 85–90 |
| Solvent Consumption | High | Moderate | Low |
| Scalability | Limited | Moderate | High |
Flow systems exhibit superior performance metrics, though ultrasound methods remain preferable for small-scale R&D due to lower capital costs .
Chemical Reactions Analysis
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cycloaddition: Photocycloaddition reactions with trifluoroacetonitrile have been reported, leading to the formation of 3-trifluoromethyl 1,2,4-triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]pyridine, including 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, act as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is crucial in modulating glutamatergic neurotransmission and has been implicated in various neurological disorders such as schizophrenia and depression. The modulation of mGluR2 can enhance synaptic plasticity and improve cognitive functions associated with learning and memory .
1.2 Cancer Immunotherapy
The compound has also been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. IDO1 inhibitors can enhance the immune response against tumors by preventing the degradation of tryptophan and promoting T-cell activation. Recent studies have shown that triazolo[4,3-a]pyridine derivatives can achieve sub-micromolar potency against IDO1 while maintaining selectivity for other heme-containing enzymes .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis and traditional reflux techniques. These methods have demonstrated high yields and efficiency in producing the compound .
Table 1: Synthesis Conditions and Yields
| Method | Conditions | Yield (%) |
|---|---|---|
| Microwave-Assisted | 120 °C for 24 hours | 83 |
| Reflux | Toluene at 120 °C | 76-89 |
| Catalyst-Free | Eco-friendly conditions | Up to 94 |
The biological activity of this compound has been evaluated against various targets:
- Antitumor Activity : Compounds based on the triazolo[4,3-a]pyridine scaffold have shown promise in preclinical models for their ability to inhibit tumor growth .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and immune cell activity .
Case Studies
Case Study 1: Treatment of Depression
A study explored the effects of a triazolo[4,3-a]pyridine derivative on depressive symptoms in animal models. The results indicated significant improvements in behavior correlated with increased mGluR2 activity .
Case Study 2: Cancer Immunotherapy
In a recent clinical trial involving patients with advanced tumors, a novel IDO1 inhibitor derived from the triazolo[4,3-a]pyridine scaffold was administered alongside checkpoint inhibitors. The combination therapy resulted in enhanced tumor regression compared to monotherapy .
Biological Activity
3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a triazolo ring fused with a pyridine moiety and is substituted with a 2-fluorophenyl group and a trifluoromethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold can act as inhibitors of various enzymes and receptors involved in critical cellular processes:
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is a crucial enzyme in the immune response; inhibition can enhance anti-tumor immunity. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit sub-micromolar potency against IDO1, enhancing their potential in cancer immunotherapy .
- c-Met Kinase Inhibition : Certain derivatives have demonstrated significant inhibition of c-Met kinase activity. For example, one derivative exhibited an IC50 value of 48 nM against c-Met kinase and showed promising anti-tumor activity across multiple cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.85 μM .
Biological Activity Data
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anti-tumor | A549 | 0.83 ± 0.07 | c-Met Kinase Inhibition |
| Anti-tumor | MCF-7 | 0.15 ± 0.08 | c-Met Kinase Inhibition |
| Anti-tumor | HeLa | 2.85 ± 0.74 | c-Met Kinase Inhibition |
| IDO1 Inhibition | A375 | < 10 | Immune Modulation |
Case Study 1: Anti-Tumor Efficacy
In a study evaluating the anti-tumor effects of [1,2,4]triazolo[4,3-a]pyridine derivatives, researchers found that specific modifications to the triazolo ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI staining assays.
Case Study 2: Immunomodulatory Effects
A separate investigation focused on the immunomodulatory properties of the compound through IDO1 inhibition. The results indicated that treatment with the compound led to a reduction in L-Kynurenine levels in treated cells compared to controls, suggesting a restoration of immune function in the tumor microenvironment .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Structure Variations :
- Pyridazine-fused cores (e.g., triazolo[4,3-b]pyridazine in ) exhibit distinct binding profiles compared to pyridine-fused systems. For example, BRD4 inhibition is observed in pyridazine derivatives, suggesting fused-ring electronics influence target selectivity .
- The triazolo[4,3-a]pyridine scaffold generally offers better metabolic stability due to reduced ring strain compared to pyridazine analogues.
In contrast, a 3-pyridinyl group () enhances anti-seizure efficacy, likely due to hydrogen-bonding capabilities . Position 6: Trifluoromethyl groups improve lipophilicity (logP ~3.5–4.5) and resistance to oxidative metabolism. Replacing CF₃ with polar groups (e.g., carboxylic acid in ) reduces membrane permeability .
Pharmacological Implications: The BRD4 inhibitory activity of pyridazine derivatives (e.g., compound 11 in ) suggests that fluorophenyl-substituted triazolopyridines may also target epigenetic regulators, though direct evidence is lacking. Anti-seizure activity in 3-methyl-6-(3-pyridinyl) derivatives () highlights the importance of balancing lipophilicity and hydrogen-bond donor/acceptor counts for CNS penetration.
Table 2: Physicochemical Properties of Select Analogues
- Lipophilicity : The trifluoromethyl group increases logP by ~1 unit compared to methyl or pyridinyl substituents, impacting blood-brain barrier penetration.
- Synthetic Accessibility : Sodium hypochlorite-mediated oxidative cyclization () offers >70% yields under mild conditions, whereas halogenated derivatives (e.g., 8-Cl in ) face scalability issues due to purification challenges.
Q & A
Q. What are the standard synthetic routes for 3-(2-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?
Synthesis typically involves multi-step reactions starting from substituted pyridine or triazole precursors. Key steps include:
- Cyclocondensation : Formation of the triazole ring fused to pyridine under controlled temperatures (e.g., 80–120°C) using catalysts like acetic acid or p-toluenesulfonic acid .
- Functionalization : Introduction of the 2-fluorophenyl and trifluoromethyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, trifluoromethylation may employ Ruppert-Prakash reagents (e.g., TMSCF₃) under basic conditions .
- Purification : Column chromatography or recrystallization to isolate the product (typical yields: 50–70%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion. The 2-fluorophenyl group shows distinct aromatic splitting, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₈F₄N₃) with mass accuracy <5 ppm .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. How do structural features influence its physicochemical properties?
- The trifluoromethyl group enhances lipophilicity (logP ~3.2) and metabolic stability .
- The 2-fluorophenyl substituent introduces steric hindrance, affecting binding to biological targets.
- The fused triazole-pyridine system enables π-π stacking interactions, critical for receptor binding .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl groups .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
Q. What strategies resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-CN vs. 6-CF₃ derivatives) to isolate substituent effects .
- Crystallographic Analysis : Resolve binding modes using X-ray diffraction to explain divergent enzyme inhibition profiles .
- Batch Reproducibility : Verify purity and stereochemistry across labs to rule out synthetic variability .
Q. How does pH affect the compound’s stability in biological assays?
- Acidic Conditions (pH <3) : Protonation of the triazole nitrogen increases solubility but may degrade the trifluoromethyl group .
- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, suitable for cell-based assays. Degradation products (e.g., fluorophenol derivatives) form at pH >10 .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
Q. How to design experiments for evaluating metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
